[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester
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Overview
Description
[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dioxoindan moiety, and an acetic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester typically involves multiple steps, including the formation of the indanone core, the introduction of the methoxyphenyl group, and the esterification of the acetic acid moiety. Common synthetic routes may involve:
Formation of the Indanone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Esterification: The final step involves the esterification of the acetic acid group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to modify other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of [2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Hydroxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester
- [2-(4-Methyl-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester
- [2-(4-Chloro-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester
Uniqueness
The uniqueness of [2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, the methoxy group may enhance its solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
304876-30-0 |
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Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate |
InChI |
InChI=1S/C19H16O5/c1-23-13-9-7-12(8-10-13)19(11-16(20)24-2)17(21)14-5-3-4-6-15(14)18(19)22/h3-10H,11H2,1-2H3 |
InChI Key |
DHBBMBTUZWLKBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC(=O)OC |
Origin of Product |
United States |
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